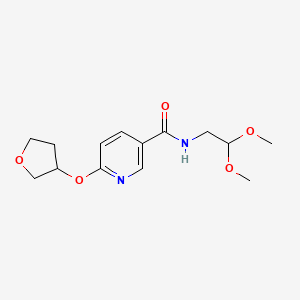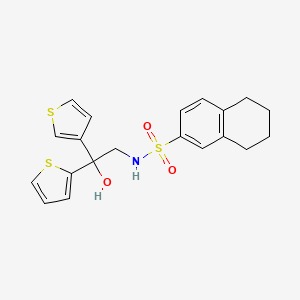![molecular formula C18H17FN2OS B2744461 1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone CAS No. 851807-13-1](/img/structure/B2744461.png)
1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- The development of catalyst- and solvent-free synthesis techniques, such as microwave-assisted processes, has been reported for related compounds, showcasing efficient approaches to heterocyclic amides and benzamides through regioselective synthesis. These methods emphasize the strategic intermediate use for further chemical transformations, supported by density functional theory (DFT) calculations and crystallographic analysis to understand intermolecular interactions (Moreno-Fuquen et al., 2019).
Biological Activity
- Novel structures derived from related scaffolds have shown potent and selective activities against specific pathogens, such as Helicobacter pylori, demonstrating the potential of these compounds in developing new antimicrobial agents. The synthesis pathways involve strategic modifications to enhance activity while maintaining selectivity against resistant strains, emphasizing the significance of chemical structure in drug efficacy (Carcanague et al., 2002).
Material Science
- In the realm of material science, related compounds have been utilized in the synthesis of metal-organic systems, demonstrating the versatility of these chemical structures in forming complex architectures with potential applications in catalysis, separation, and sensor technology. The design of ligands and their interaction with metal ions highlights the importance of substituent positions in dictating the properties and functionalities of the resulting materials (Dai et al., 2009).
Photophysical Properties
- Investigations into the photophysical properties of benzimidazole derivatives, for example, have revealed insights into excited-state intramolecular proton transfer processes. Such studies provide foundational knowledge for designing fluorescence-based sensors and exploring the effects of substituents on emission properties (Henary et al., 2007).
Herbicide Development
- Research into triazolinone derivatives has highlighted the potential of these compounds as herbicides, with specific derivatives showing promising herbicidal activity. This underscores the role of chemical synthesis in agricultural science, offering new solutions for weed control and crop management (Luo et al., 2008).
Propiedades
IUPAC Name |
1-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c19-16-9-5-4-8-15(16)13-23-18-20-10-11-21(18)17(22)12-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVSJHWNOADDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-benzyl-3-(4-bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2744383.png)

![2-chloro-N-[2-(methoxymethyl)phenyl]-6-(trifluoromethyl)pyridine-3-sulfonamide](/img/structure/B2744385.png)



![3-ethyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2744391.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2744393.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2744395.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2744396.png)
![2-Azetidinone, 1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-[4-(2-propen-1-yloxy)phenyl]-, (3R,4S)-](/img/structure/B2744397.png)
![2-(Benzo[B]thiophen-6-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2744398.png)
![2-cyclohexyl-2-({5-[(E)-2-furylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2744400.png)
